molecular formula C17H20N2O B267177 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole

1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole

Cat. No. B267177
M. Wt: 268.35 g/mol
InChI Key: HIKUNRFWESJCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole is a synthetic compound that belongs to the class of pyrrole derivatives. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and cancer.

Mechanism of Action

The primary mechanism of action of 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole is the inhibition of the enzyme 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole, which is responsible for the breakdown of the endocannabinoid 2-AG. By inhibiting 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors in the body. This activation leads to the modulation of various physiological processes, including pain, inflammation, anxiety, and cancer.
Biochemical and Physiological Effects:
1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been reported to reduce pain and inflammation in various animal models of acute and chronic pain. The compound has also been shown to exhibit anxiolytic effects in animal models of anxiety. Additionally, it has been reported to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole is its selectivity for 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole, which makes it a potent inhibitor of this enzyme. This selectivity also reduces the potential for off-target effects, which is a significant advantage in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole. One area of interest is the development of more potent and selective inhibitors of 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole. Another area of research is the investigation of the compound's effects on other physiological processes, such as cognition and mood. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole has been reported in several studies. One of the most commonly used methods involves the reaction of 1-benzyl-2-pyrrolidinone with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,5-dimethoxytetrahydrofuran and a Lewis acid catalyst to yield the final product.

Scientific Research Applications

1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to exhibit potent anti-inflammatory, analgesic, anxiolytic, and anticancer properties. The compound has also been investigated for its effects on various physiological processes such as food intake, body weight, and cognitive function.

properties

Product Name

1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-phenyl-1-pyrrolidin-1-yl-2-pyrrol-1-ylpropan-1-one

InChI

InChI=1S/C17H20N2O/c20-17(19-12-6-7-13-19)16(18-10-4-5-11-18)14-15-8-2-1-3-9-15/h1-5,8-11,16H,6-7,12-14H2

InChI Key

HIKUNRFWESJCSW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N3C=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

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